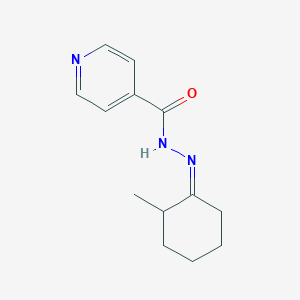![molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4](/img/structure/B103397.png)
2-[(4-Ethoxyphenoxy)methyl]oxirane
Overview
Description
2-[(4-Ethoxyphenoxy)methyl]oxirane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochromic Properties Enhancement
2-[(4-Ethoxyphenoxy)methyl]oxirane and similar compounds have been investigated for their potential in enhancing electrochromic properties. For instance, the synthesis of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and its polymerization led to materials with significant electrochromic enhancements, such as high contrast ratios and fast response times, suitable for applications in smart windows and displays (Zhang et al., 2014).
Genetic Impact Studies
Oxiranes, including compounds similar to this compound, have been studied for their biological impact, specifically their potential to induce gene mutations and chromosomal aberrations in mammalian cells. This research is crucial for understanding the safety and environmental impact of these compounds (Schweikl et al., 2004).
Synthesis and Chemical Reactions
The chemical behavior of this compound, particularly its reactivity and role in the synthesis of complex molecules, has been a subject of research. For example, its use in CuBr-catalyzed tandem reactions to prepare 2-substituted-1,4-benzodioxanes demonstrates its versatility in organic synthesis (Liu & Bao, 2010).
Polymer Synthesis
Research into the synthesis of polymers using oxirane derivatives like this compound has led to the development of novel polyethers. These polymers exhibit unique properties such as carbonyl-aromatic π-stacked structures, which could be useful in advanced material science (Merlani et al., 2015).
Theoretical Studies and Catalysis
Theoretical studies have also explored the catalytic hydrogenation of oxiranes, providing insights into chemical reactions and mechanisms. Such research is fundamental for developing new catalytic processes and understanding reaction dynamics (Kuevi et al., 2012).
Antioxidant and Antilipase Agents
Some oxirane derivatives have been evaluated for their biological activities, such as antioxidant and antilipase effects. These findings can lead to the development of new therapeutic agents for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).
Corrosion Inhibition
Aromatic epoxy monomers derived from oxirane compounds have been studied for their potential as corrosion inhibitors. This research is significant in materials science, particularly in protecting metals from corrosion in acidic environments (Dagdag et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-ethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYVUJCNJKSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395825 | |
| Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-26-4 | |
| Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
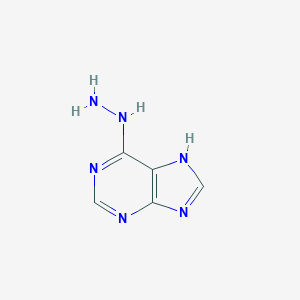



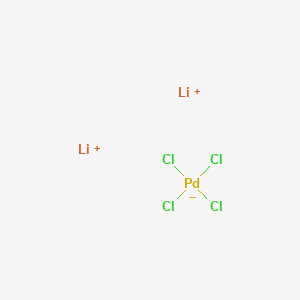

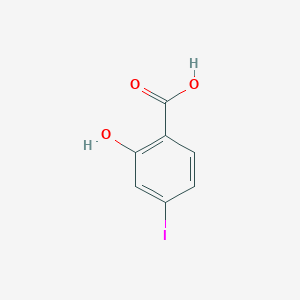
![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)


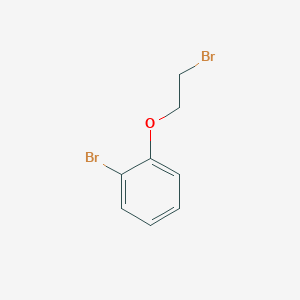
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)

